molecular formula C14H10Cl2O B8506528 4-(4-Chlorobenzoyl)-3-chlorotoluene

4-(4-Chlorobenzoyl)-3-chlorotoluene

Cat. No. B8506528
M. Wt: 265.1 g/mol
InChI Key: VPQKMOAXEHHLNZ-UHFFFAOYSA-N
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Patent
US04590201

Procedure details

A stirred 80° C. solution of 2-chloro-4-methylbenzoyl chloride (6.6 g, 39 mmol) in chlorobenzene (10 ml) was treated with aluminum chloride (5.14 g, 38.5 mmol) in portions over 15 minutes. The mixture was stirred 15 hours at 80° C., cooled, quenched by addition of ice and concentrated hydrochloric acid (5 ml), and extracted three times with diethyl ether. The combined extracts were washed with water and saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was chromatographed on a column of silica gel (250 g) eluted with 7:3 (v/v) n-hexane-dichloromethane to provide 7.9 g (76%) of 4-(4-chlorobenzoyl)-3-chlorotoluene, m.p. 58°-60.5° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-:12].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:12][C:2]1[CH:10]=[CH:9][C:8]([C:4]([C:3]2[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:2]=2[Cl:1])=[O:5])=[CH:7][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)C
Name
Quantity
5.14 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 15 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched by addition of ice and concentrated hydrochloric acid (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel (250 g)
WASH
Type
WASH
Details
eluted with 7:3 (v/v) n-hexane-dichloromethane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(C=C2)C)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 152.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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